molecular formula C12H18N2O B124577 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- CAS No. 141809-45-2

1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl-

Cat. No.: B124577
CAS No.: 141809-45-2
M. Wt: 206.28 g/mol
InChI Key: YPVRJHARGFOWMD-UHFFFAOYSA-N
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Description

1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-(2-aminoethylamino)ethanol , have been used in various applications, suggesting that the compound may interact with a variety of biological targets.

Mode of Action

It’s worth noting that similar compounds, like 4-(2-aminoethyl)benzenesulfonamide , have been shown to interact with targets such as Carbonic Anhydrase 2 . This interaction could potentially alter the function of the target, leading to changes at the cellular level.

Biochemical Pathways

Compounds with similar structures, such as dopamine , are known to play crucial roles in various biochemical pathways, including neurotransmission. Therefore, it’s plausible that 4-(2-aminoethylamino)-1-phenylbutan-1-one could influence similar pathways.

Pharmacokinetics

Similar compounds like 2-(2-aminoethylamino)ethanol have been shown to have superior co2 separation performance compared to monoethanolamine , suggesting that the compound could have unique pharmacokinetic properties.

Action Environment

It’s worth noting that similar compounds, such as polyaspartic acid-capped 2-aminoethylamino acid (pasp–ed2a), have been shown to have better scale inhibition performance for caco3 and caso4 than pasp with a low concentration, a high temperature, and an extended duration .

Biological Activity

1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- is a compound of interest due to its potential biological activities. Understanding its interactions with biological systems is crucial for evaluating its therapeutic and toxicological profiles. This article reviews various studies that explore the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- can be represented as follows:

C12H17N3O\text{C}_{12}\text{H}_{17}\text{N}_{3}\text{O}

This compound features a butanone moiety linked to an aminoethylamino group and a phenyl ring, contributing to its unique chemical properties.

The biological activity of this compound is believed to arise from its ability to interact with various biomolecules, including enzymes and receptors. The exact mechanism remains under investigation; however, it is hypothesized that the amino groups may facilitate hydrogen bonding with target proteins, potentially altering their activity and leading to various biological effects .

Cytotoxicity Studies

Recent studies have assessed the cytotoxic effects of 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- on different cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) observed in various studies:

Cell Line IC50 (μM) Reference
MCF-7125
HeLa36
A549TBDTBD

These values indicate that the compound exhibits significant cytotoxicity against HeLa cells compared to MCF-7 cells, suggesting a selective action that may be leveraged for therapeutic purposes.

Case Study 1: Cytotoxic Evaluation

A study conducted on the cytotoxic effects of various derivatives of compounds related to 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- revealed that compounds with aromatic substitutions exhibited higher cytotoxicity. For instance, derivatives with phenyl and chlorophenyl groups showed enhanced activity against both MCF-7 and HeLa cell lines .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism behind the cytotoxic effects observed in cancer cells. The study suggested that the compound might induce apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) generation and subsequent cell death .

Therapeutic Applications

The potential therapeutic applications of 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- are being explored in various contexts:

  • Cancer Treatment : Due to its cytotoxic properties against specific cancer cell lines, further research is warranted to evaluate its efficacy in vivo.
  • Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, indicating a potential role in treating infections.

Scientific Research Applications

Pharmaceutical Applications

The compound's structure suggests potential utility in drug development, particularly as a precursor or intermediate in synthesizing pharmaceutical agents.

Case Study: Antidepressant Properties
Research indicates that derivatives of aminoalkyl phenyl compounds exhibit antidepressant activity. For instance, analogs of 1-butanone derivatives have been evaluated for their efficacy in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. The structural similarity to known antidepressants suggests that 1-butanone, 4-((2-aminoethyl)amino)-1-phenyl- could also possess similar pharmacological properties.

Material Science Applications

Polymer Synthesis
The compound can serve as a building block for synthesizing polymers with specific properties. Its amine functionality allows it to participate in polycondensation reactions, leading to the development of materials with enhanced mechanical strength and thermal stability.

Property Value
Tensile Strength High
Thermal Stability Moderate
Flexibility Variable

Case Study: Coatings and Adhesives
In material science, the incorporation of amine-containing compounds into epoxy resins has been shown to improve adhesion properties. Research conducted on epoxy formulations containing similar aminoalkyl compounds demonstrated enhanced performance in protective coatings used in automotive applications.

Chemical Synthesis Applications

The compound can act as an important intermediate in organic synthesis. Its reactive functional groups allow for various transformations, including alkylation and acylation reactions.

Synthetic Pathways

  • Alkylation Reactions: The amine group can undergo alkylation to produce quaternary ammonium salts.
  • Acylation Reactions: The phenolic component can be acylated to generate esters with potential biological activity.

Toxicological Considerations

Understanding the safety profile of this compound is crucial for its application in consumer products and pharmaceuticals. Toxicological assessments indicate that while the compound has low acute toxicity, long-term exposure studies are necessary to evaluate its chronic effects on human health and the environment.

Properties

IUPAC Name

4-(2-aminoethylamino)-1-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-8-10-14-9-4-7-12(15)11-5-2-1-3-6-11/h1-3,5-6,14H,4,7-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVRJHARGFOWMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10161833
Record name 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141809-45-2
Record name 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141809452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.